molecular formula C12H13NOS2 B7589845 N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide

N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide

Cat. No. B7589845
M. Wt: 251.4 g/mol
InChI Key: FWKYXYQLPVWHIC-UHFFFAOYSA-N
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Description

N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide, also known as DMTC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTC is a thiophene derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has also been found to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has also been found to inhibit cell proliferation by arresting cells in the G0/G1 phase of the cell cycle. Additionally, N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has been shown to modulate immune responses by increasing the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2).

Advantages and Limitations for Lab Experiments

N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide is also stable under various conditions, making it suitable for long-term storage. However, N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has some limitations, including its relatively low yield during synthesis and its limited availability.

Future Directions

For the research on N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide include the investigation of its potential use as a therapeutic agent for various diseases, the optimization of its synthesis method, and the exploration of its mechanism of action.

Synthesis Methods

N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide can be synthesized using various methods, including the reaction of 2-thiophenecarboxylic acid with 4,5-dimethylthiophen-2-ylmethanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Other methods include the reaction of 2-thiophenecarboxylic acid with 4,5-dimethylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The yield of N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide using these methods ranges from 50-80%.

Scientific Research Applications

N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has been found to exhibit various scientific research applications, including its potential use as an anticancer agent, anti-inflammatory agent, and antioxidant. N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide has been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage.

properties

IUPAC Name

N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-8-6-10(16-9(8)2)7-13-12(14)11-4-3-5-15-11/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKYXYQLPVWHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)CNC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide

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